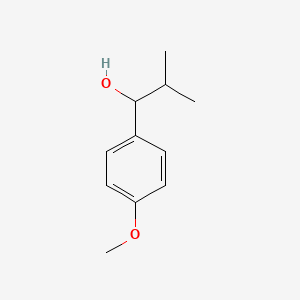

1-(4-Methoxyphenyl)-2-methylpropan-1-ol

Descripción

Contextual Significance in Organic Synthesis and Medicinal Chemistry

The primary significance of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol lies in its utility as a synthetic intermediate. evitachem.com Its chiral nature, meaning it exists in two non-superimposable mirror-image forms (enantiomers), is particularly crucial in pharmaceutical development, where the stereochemistry of a molecule can dramatically influence its biological activity. evitachem.com

In organic synthesis, this compound can be derived from the reduction of 1-(4-methoxyphenyl)-2-methylpropan-1-one. evitachem.com A common synthetic route involves the Grignard reaction, where 4-methoxybenzaldehyde (B44291) is treated with isopropylmagnesium chloride. chemicalbook.com This method provides a straightforward pathway to the target molecule, which can then be used in subsequent reactions to build more complex molecular architectures. chemicalbook.com

While specific, direct biological activities of this compound are not extensively documented in publicly available research, its structural motif is found within larger, biologically active molecules. The arylpropanol framework is a key feature in many pharmaceutical agents, suggesting that derivatives of this compound could be explored for various therapeutic targets. Its role as a building block allows for the systematic modification of its structure to investigate structure-activity relationships (SAR) in drug discovery programs.

Historical Perspective on Related Arylpropanol Derivatives in Scientific Literature

The scientific journey of arylpropanol derivatives is deeply intertwined with the development of modern pharmacology, particularly in the area of adrenergic receptor modulators. The broader class of arylalkanolamines, which includes the structural backbone of this compound, has been a fertile ground for the discovery of new drugs for over a century.

The story begins with the study of naturally occurring catecholamines like adrenaline (epinephrine). Early in the 20th century, chemists began to synthesize analogs of these compounds to understand their physiological effects and to develop new therapeutic agents. This exploration led to the discovery of compounds that could selectively interact with different types of adrenergic receptors (alpha and beta), which mediate the "fight or flight" response.

A pivotal moment in the history of arylpropanol derivatives was the development of the first beta-blockers in the 1960s by Sir James Black, a discovery that earned him the Nobel Prize in Medicine in 1988. nih.govwikipedia.org The first clinically useful beta-blocker, propranolol, is an aryloxypropanolamine. nih.gov This class of compounds demonstrated the therapeutic potential of targeting beta-adrenergic receptors for the treatment of cardiovascular diseases such as angina and hypertension.

The success of early beta-blockers spurred extensive research into related arylpropanolamine structures. Scientists systematically modified the aryl group, the alkanolamine side chain, and the substituent on the nitrogen atom to develop a wide range of beta-agonists and antagonists with improved selectivity and pharmacokinetic properties. This historical development underscores the enduring importance of the arylpropanol scaffold in medicinal chemistry and provides a rich context for the ongoing investigation of novel derivatives, including those that could be synthesized from this compound.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMJGRZIBITFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methoxyphenyl 2 Methylpropan 1 Ol

Strategies for Carbon-Carbon Bond Formation

The construction of the carbon skeleton of 1-(4-methoxyphenyl)-2-methylpropan-1-ol primarily involves the formation of a new carbon-carbon bond between the isopropyl moiety and the carbonyl carbon of a 4-methoxybenzaldehyde (B44291) precursor.

Grignard Reaction Approaches Utilizing 4-Methoxybenzaldehyde Precursors

The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this approach involves the nucleophilic addition of an isopropyl Grignard reagent to 4-methoxybenzaldehyde.

The reaction proceeds by preparing the Grignard reagent, typically isopropylmagnesium chloride or bromide, from the corresponding isopropyl halide and magnesium metal. This organomagnesium halide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The subsequent workup with a mild acid protonates the resulting alkoxide to yield the desired secondary alcohol.

A documented procedure involves dissolving 4-methoxybenzaldehyde in toluene (B28343) at a reduced temperature, followed by the slow, dropwise addition of a 2M solution of isopropylmagnesium chloride. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period to ensure the reaction goes to completion. The reaction is then quenched with an aqueous solution of ammonium (B1175870) chloride. Following extraction and removal of the solvent, the product can be obtained in high yield.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Workup | Yield |

| 4-Methoxybenzaldehyde | Isopropylmagnesium chloride | Toluene | 8 °C to Room Temp. | Aq. NH4Cl | 95% |

This table summarizes the reaction conditions for the Grignard synthesis of this compound.

Alternative Nucleophilic Addition Reactions for Alcohol Formation

While the Grignard reaction is a robust method, other nucleophilic addition reactions can also be employed for the formation of this compound.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are highly reactive nucleophiles capable of adding to aldehydes and ketones. masterorganicchemistry.com Isopropyllithium can be used in place of a Grignard reagent to react with 4-methoxybenzaldehyde. The reaction mechanism is analogous, involving the nucleophilic attack of the carbanionic isopropyl group on the carbonyl carbon, followed by acidic workup to afford the alcohol. masterorganicchemistry.comlibretexts.org Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous but may also lead to more side reactions if not controlled carefully. sigmaaldrich.com

Meerwein-Ponndorf-Verley (MPV) Reduction: This reaction offers an alternative route that starts from the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one. The MPV reduction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst to transfer a hydride from a sacrificial alcohol, usually isopropanol, to the ketone. wikipedia.orgnumberanalytics.com This method is highly chemoselective for aldehydes and ketones and proceeds under mild conditions. alfa-chemistry.comthermofisher.com The reaction is reversible, and the equilibrium is driven towards the product by using a large excess of the reducing alcohol (isopropanol), which also serves as the solvent. thermofisher.com A study on the related compound 4'-methoxypropiophenone (B29531) demonstrated its conversion to the corresponding alcohol via an MPV reduction, highlighting the applicability of this method to structurally similar ketones. nih.gov

Stereoselective Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of this compound requires stereoselective methods that can control the formation of the chiral center at the carbinol carbon. This is typically achieved through asymmetric reduction of the corresponding ketone or by using chiral auxiliaries.

Asymmetric Reduction Methods

Asymmetric reduction of the prochiral ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one, is a direct and efficient strategy to access enantiomerically enriched this compound.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a well-established method for the enantioselective reduction of ketones to alcohols. wikipedia.orgorganic-chemistry.org This reaction employs a chiral oxazaborolidine catalyst, derived from proline, in the presence of a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH3•THF) or borane-dimethyl sulfide (B99878) (BMS). wikipedia.orgnih.govresearchgate.net The catalyst coordinates with both the borane and the ketone, organizing the transition state in a way that directs the hydride delivery to one of the two enantiotopic faces of the carbonyl group. nih.govrug.nl This method is known for its high enantioselectivity for a wide range of ketones, including aromatic ketones. nih.govnih.gov By selecting the appropriate enantiomer of the proline-derived catalyst, either the (R)- or (S)-enantiomer of the alcohol can be selectively synthesized. wikipedia.org

Chiral Borane Reagents: Stoichiometric chiral reducing agents, such as Alpine borane, can also be used for the asymmetric reduction of ketones. wikipedia.orgchemtube3d.com Alpine borane is prepared from 9-borabicyclo[3.3.1]nonane (9-BBN) and α-pinene. The enantioselectivity of the reduction is influenced by the steric bulk of the groups attached to the carbonyl, with the hydride being delivered from the less sterically hindered face of the ketone-borane complex. chemtube3d.com Asymmetric reductions of aromatic ketones using reagents prepared from borane and chiral amino alcohols have also been reported to provide secondary alcohols with significant enantiomeric excess. rsc.orgrsc.org

Chiral Auxiliary-Based Synthetic Routes

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary can be removed and ideally recycled. wikipedia.org

A potential route for the synthesis of enantiopure this compound using a chiral auxiliary could involve an asymmetric alkylation step. For instance, an Evans oxazolidinone auxiliary, derived from a chiral amino alcohol, could be acylated with propionyl chloride. organicchemistrydata.orgsantiago-lab.com The resulting chiral imide can be deprotonated to form a stereochemically defined enolate. This enolate can then be alkylated with an isopropyl halide. The steric hindrance provided by the auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. researchgate.netyork.ac.uk Subsequent removal of the auxiliary, for example by reduction with lithium borohydride, would yield the chiral alcohol. harvard.edu Another well-regarded chiral auxiliary, pseudoephedrine, can also be used to achieve highly diastereoselective alkylations of amide enolates. harvard.edunih.gov

| Chiral Auxiliary | Key Transformation | Features |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, predictable stereochemical outcome. wikipedia.orgsantiago-lab.com |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | High diastereoselectivity, auxiliary can be removed under various conditions. wikipedia.orgnih.gov |

This table highlights common chiral auxiliaries and their application in stereoselective synthesis relevant to the target molecule.

Catalytic Asymmetric Hydrogenation Pathways

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from prochiral ketones. wikipedia.orgethz.ch This approach utilizes a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, to deliver hydrogen with high enantioselectivity. ethz.ch

For the synthesis of this compound, the precursor ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one, would be the substrate. Noyori's ruthenium-based catalysts, particularly those employing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or chiral diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the asymmetric hydrogenation of aromatic ketones. mdpi.comharvard.educore.ac.uk

The mechanism of these catalysts often involves a metal-ligand bifunctional interaction, where the metal center and the ligand cooperate to activate both the hydrogen and the ketone substrate. wikipedia.org This leads to a highly organized, six-membered pericyclic transition state that accounts for the high levels of enantioselectivity observed. mdpi.com These reactions are often carried out under hydrogen pressure and can achieve excellent chemical yields and enantiomeric excesses (ee), frequently exceeding 95%. core.ac.ukrsc.org

Diastereoselective Approaches

The creation of the chiral center at the carbinol carbon in this compound necessitates stereocontrol to achieve a desired diastereomer if another chiral center is present or to obtain a specific enantiomer in asymmetric synthesis. Diastereoselective approaches are crucial when the substrate already contains a stereocenter, or when a chiral auxiliary is employed to influence the stereochemical outcome of the reaction.

One of the primary routes to this alcohol is the nucleophilic addition of an isopropyl organometallic reagent to 4-methoxybenzaldehyde. To induce diastereoselectivity, a chiral auxiliary can be attached to either the aldehyde or the nucleophile. For instance, the use of a chiral ligand on the organometallic reagent can create a chiral environment, leading to a facial bias in the attack on the prochiral carbonyl carbon of 4-methoxybenzaldehyde.

Another common strategy involves the diastereoselective reduction of the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one. The presence of a chiral center, for example, at the alpha-position to the carbonyl group, would direct the hydride attack from the less sterically hindered face, leading to a predominance of one diastereomer. The Felkin-Anh and Cornforth models are often invoked to predict the stereochemical outcome of such nucleophilic additions to chiral carbonyl compounds.

While specific studies on the diastereoselective synthesis of this compound are not extensively reported in publicly available literature, the principles of asymmetric synthesis suggest that the use of chiral catalysts, such as those based on transition metals with chiral ligands, could be employed for the enantioselective addition of an isopropyl nucleophile to 4-methoxybenzaldehyde.

Investigation of Reaction Mechanisms in Synthetic Pathways

The synthesis of this compound is most commonly achieved through the Grignard reaction, involving the addition of isopropylmagnesium halide to 4-methoxybenzaldehyde. chemicalbook.com The investigation of the reaction mechanism provides critical insights into the factors governing the reaction's efficiency and stereoselectivity.

Mechanistic Elucidation of Key Reaction Steps

The key step in the Grignard synthesis of this compound is the nucleophilic attack of the carbanionic isopropyl group from the Grignard reagent onto the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The methoxy (B1213986) group at the para-position of the benzene (B151609) ring is an electron-donating group, which slightly deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde (B42025). vaia.com

The reaction is believed to proceed through a six-membered ring transition state, involving the coordination of the magnesium atom to the carbonyl oxygen. This coordination polarizes the carbonyl group, enhancing its electrophilicity and facilitating the nucleophilic addition. The general mechanism can be outlined as follows:

Formation of the Grignard Reagent: Isopropyl halide reacts with magnesium metal in an etheral solvent to form isopropylmagnesium halide.

Nucleophilic Addition: The isopropyl Grignard reagent adds to the carbonyl group of 4-methoxybenzaldehyde.

Protonation: The resulting magnesium alkoxide is hydrolyzed in a subsequent workup step with aqueous acid to yield the final product, this compound.

Kinetic Studies and Reaction Rate Analysis

The rate of the reaction is influenced by the electronic nature of the substituents on the benzaldehyde. The electron-donating methoxy group in 4-methoxybenzaldehyde decreases the electrophilicity of the carbonyl carbon, which would be expected to result in a slower reaction rate compared to benzaldehyde or benzaldehydes with electron-withdrawing groups. vaia.com

Illustrative Data Table: Hypothetical Kinetic Data for Grignard Reaction

| Experiment | [4-Methoxybenzaldehyde] (mol/L) | [Isopropylmagnesium Chloride] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁴ |

This is an illustrative table based on general principles of reaction kinetics and does not represent actual experimental data.

Optimization of Synthetic Conditions and Yield Enhancements

The optimization of synthetic conditions is crucial for maximizing the yield and purity of this compound, as well as for ensuring the reaction is efficient and scalable.

Solvent Effects and Temperature Optimization

The choice of solvent is critical in Grignard reactions. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used as they solvate the magnesium center of the Grignard reagent, maintaining its solubility and reactivity. The solvent can also influence the aggregation state of the Grignard reagent, which in turn can affect its reactivity.

Temperature is another key parameter. The formation of the Grignard reagent is an exothermic process and is often initiated at room temperature and then controlled with cooling. The subsequent addition to the aldehyde is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions, such as enolization or reduction. A typical synthesis involves dissolving 4-methoxybenzaldehyde in a solvent like toluene at a controlled temperature and then slowly adding the isopropylmagnesium chloride solution. chemicalbook.com

Illustrative Data Table: Effect of Solvent and Temperature on Yield

| Solvent | Temperature (°C) | Yield (%) |

| Diethyl Ether | 0 | 85 |

| Tetrahydrofuran (THF) | 0 | 90 |

| Toluene | 25 | 75 |

| Diethyl Ether | 25 | 80 |

This is an illustrative table based on general trends in Grignard reactions and does not represent actual experimental data for this specific synthesis.

Catalyst Development and Ligand Design for Improved Selectivity

In the context of achieving high stereoselectivity, particularly enantioselectivity, the development of chiral catalysts and ligands is a key area of research. For the synthesis of this compound, this would typically involve the use of a chiral ligand in conjunction with a metal catalyst to promote the asymmetric addition of the isopropyl group to 4-methoxybenzaldehyde.

Chiral amino alcohols, diols, and phosphine-based ligands have been successfully employed in the catalytic asymmetric addition of organometallic reagents to aldehydes. The ligand coordinates to the metal center, creating a chiral pocket that directs the approach of the nucleophile to one face of the carbonyl group.

While specific catalysts designed for the synthesis of this compound are not prominently documented, the vast literature on asymmetric catalysis provides a strong foundation for the rational design of such systems. The goal would be to develop a catalyst that is not only highly selective but also efficient, requiring low catalyst loadings and operating under mild conditions.

Chemical Reactivity and Derivatization Studies of 1 4 Methoxyphenyl 2 Methylpropan 1 Ol

Transformations Involving the Hydroxyl Functionality

The secondary hydroxyl group is a key site for various chemical modifications, including oxidation, esterification, etherification, and dehydration.

Oxidation Reactions to Ketones and Carboxylic Acids

The oxidation of secondary alcohols is a fundamental transformation in organic chemistry, typically yielding ketones. chemguide.co.uk In the case of 1-(4-methoxyphenyl)-2-methylpropan-1-ol, oxidation leads to the formation of 1-(4-methoxyphenyl)-2-methylpropan-1-one. evitachem.com This conversion can be achieved using a variety of oxidizing agents. Common reagents for this purpose include chromium-based compounds like pyridinium chlorochromate (PCC) and potassium dichromate(VI) in acidic conditions. chemguide.co.ukevitachem.comlibretexts.org The reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon bearing the hydroxyl group. libretexts.org

Under typical conditions, secondary alcohols are oxidized to ketones, and the reaction stops at this stage because further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. chemguide.co.uklibretexts.org Therefore, the formation of a carboxylic acid from this compound through oxidation is not a standard reaction.

Table 1: Oxidation of this compound

| Starting Material | Product | Reagent Example |

|---|

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. evitachem.comnih.gov This reaction, known as esterification, is typically catalyzed by an acid. The process involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule. A variety of catalysts, including sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like ion-exchange resins, can be employed to facilitate this reaction. mdpi.comresearchgate.net

Etherification: The formation of ethers from this compound can be accomplished through several methods. A common approach is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Due to its benzylic nature, this compound can also undergo etherification by reacting with another alcohol in the presence of a zeolite catalyst. google.com Furthermore, efficient methods for the transformation of benzyl alcohols into their methyl or ethyl ethers have been established using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in methanol or ethanol. epa.gov

Dehydration Reactions and Alkene Formation

The acid-catalyzed dehydration of this compound results in the formation of an alkene. This elimination reaction proceeds through a carbocation intermediate. ucalgary.castudy.com The hydroxyl group is first protonated by an acid, forming a good leaving group (water). study.com Departure of the water molecule generates a secondary benzylic carbocation. The stability of this carbocation is enhanced by resonance delocalization of the positive charge into the electron-rich aromatic ring, facilitated by the para-methoxy group. pearson.comnih.gov A subsequent deprotonation of an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of a double bond. Due to the structure of the starting material, the primary product of this reaction is 1-(4-methoxyphenyl)-2-methylprop-1-ene.

Benzylic alcohols, such as the one , readily undergo acid-catalyzed dehydration via an E1 pathway to form conjugated alkenes. ucalgary.ca The stability of the resulting conjugated system favors the formation of the alkene product. ucalgary.ca

Reactions of the Aromatic Methoxy (B1213986) Moiety

The methoxy group (-OCH3) on the phenyl ring significantly influences the reactivity of the aromatic system and can itself be a site of chemical transformation.

Electrophilic Aromatic Substitution Patterns

The methoxy group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. brainly.comlibretexts.orgquora.com This is due to the ability of the oxygen atom to donate a pair of non-bonding electrons to the aromatic ring through resonance, which increases the electron density of the ring, particularly at the ortho and para positions. organicchemistrytutor.comyoutube.com This increased nucleophilicity makes the ring more reactive towards electrophiles compared to unsubstituted benzene (B151609). quora.comwikipedia.org

When this compound undergoes electrophilic aromatic substitution, the incoming electrophile will preferentially substitute at the positions ortho to the methoxy group (positions 3 and 5). The para position is already occupied by the 2-methylpropan-1-ol substituent. The bulky nature of the alkyl substituent might sterically hinder the ortho positions to some extent, potentially influencing the ratio of ortho-substituted products. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgdoubtnut.com For example, nitration of anisole (methoxybenzene) with a mixture of nitric acid and sulfuric acid yields a mixture of ortho- and para-nitroanisole, with the para isomer being the major product. youtube.com

Table 2: Directing Effects of the Methoxy Group in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect | Favored Positions for Substitution |

|---|

Stereochemical Outcomes of Chemical Transformations

Diastereoselectivity in Subsequent Reactions

Further research and publication in the field of synthetic organic chemistry would be required to elucidate the specific stereochemical behavior of this compound in various chemical transformations.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol provides a precise map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic, methoxy (B1213986), benzylic, methine, and methyl protons.

The aromatic region typically displays a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the electron-donating methoxy group are shielded and appear upfield as a doublet, while the two protons ortho to the carbon-bearing substituent appear as a doublet slightly downfield. The methoxy group itself gives rise to a sharp singlet, integrating to three protons.

The aliphatic region contains signals for the rest of the molecule. The proton attached to the carbinol carbon (the benzylic proton) appears as a doublet due to coupling with the adjacent methine proton. This methine proton of the isopropyl group, in turn, appears as a multiplet, as it is coupled to the benzylic proton and the six protons of the two methyl groups. The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center and are expected to appear as two distinct doublets, each integrating to three protons. A signal for the hydroxyl proton is also expected, which may be broad and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.25 | d (Doublet) | 2H | Ar-H (ortho to CH(OH)) |

| ~6.88 | d (Doublet) | 2H | Ar-H (ortho to OCH₃) |

| ~4.35 | d (Doublet) | 1H | CH (OH) |

| ~3.80 | s (Singlet) | 3H | OCH ₃ |

| ~2.50 (variable) | br s (Broad Singlet) | 1H | OH |

| ~1.95 | m (Multiplet) | 1H | CH (CH₃)₂ |

| ~0.95 | d (Doublet) | 3H | CH(CH ₃)₂ |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected. The aromatic ring, due to symmetry, shows four signals: two for the protonated carbons and two for the quaternary carbons (one bearing the methoxy group and one attached to the side chain).

The aliphatic region contains five signals. The carbon of the methoxy group appears around 55 ppm. The benzylic carbon, bonded to the hydroxyl group, is found further downfield (~80 ppm). The methine carbon of the isopropyl group appears next, followed by the two diastereotopic methyl carbons at the most upfield positions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

|---|---|

| ~159.0 | C -OCH₃ (Aromatic) |

| ~135.0 | C -CH(OH) (Aromatic) |

| ~128.0 | C H (Aromatic, ortho to CH(OH)) |

| ~113.8 | C H (Aromatic, ortho to OCH₃) |

| ~80.0 | C H(OH) |

| ~55.2 | OC H₃ |

| ~35.0 | C H(CH₃)₂ |

| ~19.0 | CH(C H₃)₂ |

While 1D NMR spectra suggest a structure, 2D NMR experiments provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton coupling networks. For this compound, a COSY spectrum would show a crucial cross-peak between the benzylic proton (~4.35 ppm) and the isopropyl methine proton (~1.95 ppm), confirming their adjacency. Further correlations would be seen between the methine proton and the two methyl doublets (~0.95 and ~0.75 ppm). The aromatic protons would also show correlations consistent with their positions on the ring. science.govsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. youtube.com An HSQC spectrum would link the ¹H signals in Table 1 to their corresponding ¹³C signals in Table 2, for example, connecting the signal at ~4.35 ppm to the carbon at ~80.0 ppm, confirming this as the CH(OH) group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com This is invaluable for connecting different fragments of the molecule. Key HMBC correlations would include:

The methoxy protons (~3.80 ppm) showing a cross-peak to the aromatic quaternary carbon at ~159.0 ppm.

The benzylic proton (~4.35 ppm) showing correlations to the aromatic quaternary carbon (~135.0 ppm) and the two ortho aromatic CH carbons (~128.0 ppm).

The isopropyl methyl protons (~0.95 and ~0.75 ppm) showing correlations to both the methine carbon (~35.0 ppm) and the benzylic carbon (~80.0 ppm), unambiguously linking the isopropyl group to the benzylic alcohol center.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. masterorganicchemistry.com The IR spectrum of this compound displays several characteristic absorption bands.

The most prominent feature is a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadening is due to intermolecular hydrogen bonding. Just below 3000 cm⁻¹, multiple sharp peaks corresponding to C-H stretching vibrations are observed; those slightly above 3000 cm⁻¹ are typical for aromatic C-H bonds, while those below are for aliphatic C-H bonds.

The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1610-1450 cm⁻¹ region. Strong bands corresponding to the C-O stretching vibrations are also present. The aryl ether C-O stretch appears as a strong, sharp peak around 1250 cm⁻¹, while the alcohol C-O stretch is observed in the 1100-1000 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600–3200 (broad, strong) | O–H stretch | Alcohol |

| 3100–3000 (sharp, medium) | C–H stretch | Aromatic |

| 2980–2850 (sharp, strong) | C–H stretch | Aliphatic (CH, CH₃) |

| 1610, 1510 (sharp, medium) | C=C stretch | Aromatic Ring |

| ~1250 (sharp, strong) | C–O stretch | Aryl Ether |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation pattern upon ionization. chemguide.co.uk For this compound (molecular formula C₁₁H₁₆O₂), the calculated monoisotopic mass is 180.1150 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 180. This peak may be of low intensity due to the facile fragmentation of alcohols. libretexts.org

The fragmentation pattern is highly diagnostic. The most significant fragmentation pathway is typically the alpha-cleavage, involving the breaking of the bond between the carbinol carbon and the isopropyl group. This results in the loss of an isopropyl radical (•CH(CH₃)₂) and the formation of a highly stable, resonance-stabilized 4-methoxybenzyl cation. This fragment gives rise to the base peak (the most intense peak) in the spectrum at m/z 121.

Another common fragmentation for alcohols is the loss of a water molecule (M - 18), leading to a peak at m/z 162. Further fragmentation of the isopropyl group itself can lead to a peak at m/z 43, corresponding to the isopropyl cation ([CH(CH₃)₂]⁺).

Table 4: Major Expected Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Origin |

|---|---|---|

| 180 | [C₁₁H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₁H₁₄O]⁺ | M⁺ - H₂O |

| 121 | [C₈H₉O]⁺ | M⁺ - •C₃H₇ (Alpha-cleavage) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map of the molecule, revealing exact bond lengths, bond angles, and torsional angles. nih.gov

For this compound, which contains a single stereocenter at the carbinol carbon, X-ray crystallography of a single enantiomer or a resolved derivative would provide an unambiguous determination of its absolute stereochemistry (R or S configuration). nih.gov Furthermore, this technique would reveal the molecule's preferred conformation in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding patterns involving the hydroxyl group and crystal packing forces.

The application of this technique is contingent upon the ability to grow a high-quality single crystal of the compound, which can often be a challenging and rate-limiting step. nih.gov While a search of publicly available crystallographic databases does not currently show a solved structure for this specific compound, X-ray crystallography remains the gold standard for obtaining unequivocal structural and stereochemical information should a suitable crystal become available.

Stereochemical Investigations of 1 4 Methoxyphenyl 2 Methylpropan 1 Ol

Determination of Enantiomeric Purity and Optical Rotation

The quantitative analysis of the composition of a mixture of enantiomers is essential for stereochemical studies. This is typically expressed as enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater amounts than the other. The determination of enantiomeric purity for chiral alcohols like 1-(4-methoxyphenyl)-2-methylpropan-1-ol relies on two primary analytical techniques: polarimetry and chiral chromatography.

Optical Rotation

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. Enantiomers rotate light by equal amounts but in opposite directions. A polarimeter is used to measure this rotation, and the specific rotation [α] is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their ratios with high accuracy. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. elsevierpure.com For the analysis of chiral alcohols similar to this compound, polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives like Daicel Chiralpak series) are commonly employed. chemspider.comnih.gov

The determination of enantiomeric excess involves chromatographing the sample and integrating the peak areas corresponding to each enantiomer. The percentage of each enantiomer in the mixture can then be calculated, providing a precise measure of enantiomeric purity.

Table 1: Common Analytical Techniques for Enantiomeric Purity Determination

| Technique | Principle | Information Obtained |

|---|---|---|

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Specific rotation [α], optical purity, sign of rotation (+ or -). |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers, retention times, enantiomeric excess (ee), enantiomeric ratio. |

| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Diastereomeric intermediates with distinct NMR signals, allowing for integration and ee determination. |

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. mdpi.com For this compound, several strategies can be employed, drawing from established methods for resolving chiral alcohols.

Crystallization of Diastereomeric Salts

A classical and industrially significant method for resolution involves converting the enantiomeric alcohols into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. mdpi.comresearchgate.net Since this compound is an alcohol, it can be derivatized to a phthalate (B1215562) half-ester, which then possesses a carboxylic acid group. This acidic derivative can then be reacted with a chiral base (e.g., brucine, strychnine, or a chiral amine like (R)-1-phenylethylamine) to form diastereomeric salts. nih.gov

These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. nih.gov After separation, the pure diastereomeric salt is treated with an acid to hydrolyze the ester and regenerate the enantiomerically pure alcohol and recover the resolving agent. nih.gov

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and stereoselective method for separating enantiomers. This technique utilizes enzymes, most commonly lipases, which selectively catalyze a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. rsc.org For a racemic alcohol like this compound, a common approach is lipase-catalyzed transesterification.

In this process, the racemic alcohol is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770) (such as Candida antarctica lipase B, CALB). The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (the S-enantiomer) unreacted. The resulting mixture of the ester and the unreacted alcohol can then be easily separated by standard chromatographic techniques. This method has been successfully applied to resolve structurally similar compounds like 1-(4-methoxyphenyl)ethanol. rsc.org

Chromatographic Separation

Preparative chiral HPLC can also be used for the direct separation of enantiomers on a larger scale than analytical HPLC. The principles are the same, involving a chiral stationary phase, but the column dimensions and loading capacities are much larger. While effective, this method can be more costly for large-scale production compared to crystallization or enzymatic resolution.

Table 2: Overview of Chiral Resolution Techniques for Alcohols

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric esters/salts with a chiral resolving agent, followed by fractional crystallization and hydrolysis. | Scalable, cost-effective for large quantities. | Can be labor-intensive, success depends on crystallization properties, theoretical max yield is 50% per enantiomer without a racemization step. |

| Enzymatic Kinetic Resolution | Use of an enzyme (e.g., lipase) to selectively react with one enantiomer, allowing for separation of the reacted and unreacted forms. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Theoretical max yield is 50% for one enantiomer, requires screening for a suitable enzyme. |

| Preparative Chiral Chromatography | Direct separation of enantiomers on a large-scale HPLC system using a chiral stationary phase. | Direct separation, high purity achievable. | High cost of stationary phase and solvents, lower throughput for industrial scale. |

Impact of Stereochemistry on Biological Activity and Reactivity Profiles

The three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with other chiral entities, particularly in biological systems where receptors, enzymes, and other proteins are inherently chiral. nih.gov Consequently, the enantiomers of a chiral compound like this compound are expected to exhibit different biological activities and reactivity profiles in chiral environments.

Biological Activity

While specific biological activity data for the individual enantiomers of this compound are not documented in publicly available research, general principles of stereopharmacology strongly suggest that they would differ. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

For example, in studies of other chiral molecules, enantiomers have shown significant differences in potency. In some cases, one enantiomer can be orders of magnitude more active than its mirror image. This difference arises from the requirement of a precise three-point interaction between the chiral molecule and its biological target. One enantiomer may fit perfectly into a binding site, while the other cannot achieve the same optimal orientation, leading to a weaker or non-existent interaction.

Reactivity Profiles

In an achiral environment, enantiomers exhibit identical chemical reactivity. However, when reacting with another chiral molecule, such as a chiral catalyst or reagent, the rates of reaction will differ. The transition states formed between the chiral reactant and each enantiomer are diastereomeric, possessing different energies. This difference in activation energy leads to one enantiomer reacting faster than the other, a principle that is the basis for kinetic resolution.

The stereochemistry also influences the outcome of stereoselective reactions. For instance, if the hydroxyl group of (R)- or (S)-1-(4-methoxyphenyl)-2-methylpropan-1-ol were to be used as a directing group in a subsequent reaction on another part of the molecule, the absolute configuration of the stereocenter would dictate the stereochemical outcome of the newly formed center, leading to different diastereomeric products.

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

There is currently no significant body of research demonstrating the use of enantiomerically pure 1-(4-methoxyphenyl)-2-methylpropan-1-ol as a chiral building block in the construction of complex molecules. Chiral building blocks are fundamental components in asymmetric synthesis, providing a pre-existing stereocenter that is incorporated into a larger, more complex target molecule. While the structure of this compound possesses a chiral center at the carbinol carbon, its application as a readily available and versatile chiral synthon for the stereocontrolled synthesis of other molecules is not documented in prominent chemical literature. The synthesis of its enantiomerically pure forms would be a prerequisite for such applications, likely achievable through methods like chiral resolution or asymmetric reduction of the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one. However, subsequent utilization of these enantiomers in complex synthetic sequences has not been reported.

Utilization in Total Synthesis of Natural Products and Pharmaceutical Intermediates

A survey of the literature on the total synthesis of natural products and the synthesis of pharmaceutical intermediates does not indicate that this compound is a commonly employed intermediate or precursor. The total synthesis of complex natural products often relies on a strategic sequence of reactions using well-established starting materials and intermediates. Similarly, the development of pharmaceutical intermediates is driven by efficiency, cost-effectiveness, and the ability to be incorporated into the target active pharmaceutical ingredient (API). At present, there are no published total syntheses or syntheses of pharmaceutical intermediates that explicitly report the use of this specific alcohol.

Development as a Ligand or Catalyst Precursor in Asymmetric Catalysis

The development of new chiral ligands and catalyst precursors is a vibrant area of research in asymmetric catalysis. These molecules are designed to coordinate with a metal center or act as an organocatalyst to induce stereoselectivity in a chemical transformation. The structure of this compound, with its hydroxyl group and aromatic ring, offers potential sites for modification to create a chiral ligand. For instance, the hydroxyl group could be used as a coordination site or a point of attachment for a phosphine (B1218219) or other coordinating group. However, there is no evidence in the scientific literature of this compound being used as a precursor for the synthesis of chiral ligands or organocatalysts for asymmetric catalysis. Research in this area tends to focus on privileged scaffolds that have demonstrated broad applicability and high efficacy, and this particular compound has not emerged as such a precursor.

Functionalization for Material Science Applications

The application of organic molecules in material science often involves their functionalization to be incorporated into polymers, liquid crystals, or other advanced materials. The methoxy (B1213986) and hydroxyl groups of this compound could, in principle, be modified to introduce polymerizable groups or other functionalities relevant to material science. For example, the hydroxyl group could be esterified with acrylic acid to form a monomer for polymerization. However, a review of the material science literature does not reveal any instances where this compound has been functionalized or utilized for such applications. The development of new materials often prioritizes molecules with specific electronic, optical, or self-assembly properties, and this compound has not been identified as a key component in this context.

Pharmacological Profile and Mechanistic Investigations of 1 4 Methoxyphenyl 2 Methylpropan 1 Ol and Analogues

Assessment of Potential Biological Activities

The structural features of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, particularly the methoxyphenyl group, suggest the potential for a range of biological activities. Research into analogous compounds provides a foundation for assessing these potential therapeutic applications.

While direct studies on the neuropharmacological effects of this compound are not extensively documented, research on structurally related compounds offers insights into its potential. For instance, derivatives of N-(2-methoxyphenyl)piperazine have been synthesized and evaluated for their affinity towards serotonergic receptors, which are key targets in the treatment of depression. Some of these compounds have demonstrated significant antidepressant-like activity in preclinical models. This suggests that the methoxyphenyl moiety can be a critical pharmacophore for interacting with central nervous system targets.

Similarly, the analgesic potential of compounds containing a methoxyphenyl group has been explored. Analogues of 4-methoxymethyl fentanyl, for example, have shown strong narcotic analgesic activities in animal models, highlighting the contribution of the methoxy (B1213986) substitution to their pharmacological profile.

The antimicrobial and antioxidant properties of methoxyphenol compounds are well-established, suggesting that this compound may also exhibit such activities. Studies on various methoxyphenol derivatives, such as eugenol and vanillin, have demonstrated their efficacy against a range of foodborne pathogens and spoilage bacteria. nih.govresearchgate.net These compounds exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane and inhibition of essential enzymes.

Furthermore, the antioxidant potential of methoxyphenyl derivatives has been the subject of numerous investigations. The methoxy group is known to enhance the antioxidant activity of phenolic compounds by donating electrons to stabilize free radicals. niscpr.res.in Research on various methoxyphenyl-containing compounds has confirmed their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting a potential role in mitigating oxidative stress-related conditions.

A study on 2-chloro-N-(4-methoxyphenyl)acetamide and 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) investigated their antimicrobial and antioxidant activities. While MPAEMA showed selective antibacterial effect against Staphylococcus aureus, p-acetamide demonstrated a broader spectrum of antimicrobial activity against several bacteria and fungi. nih.govnih.gov Both compounds also exhibited free radical scavenging effects. nih.govnih.gov

Table 1: Antimicrobial Activity of Selected Methoxyphenyl Analogues

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | S. aureus, C. glabrata, B. subtilis, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa, L. monocytogenes | Active | nih.govnih.gov |

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate | S. aureus | Active | nih.govnih.gov |

| Eugenol | Foodborne pathogens and spoilage bacteria | Active | nih.govresearchgate.net |

| Vanillin | Foodborne pathogens and spoilage bacteria | Active | nih.govresearchgate.net |

The versatility of the methoxyphenyl scaffold has led to the exploration of other potential bioactivities. For example, a simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has displayed anthelmintic properties against the nematode Toxocara canis. This finding suggests that methoxyphenyl analogues could be explored for antiparasitic applications. Additionally, certain methoxyphenyl derivatives have been investigated for their anti-inflammatory and anticancer activities, further broadening the potential therapeutic landscape for this class of compounds.

In Vitro and In Vivo Study Design Considerations

The evaluation of the biological activities of this compound and its analogues necessitates carefully designed in vitro and in vivo studies.

In Vitro Studies:

Antimicrobial activity: Broth microdilution and agar diffusion assays are standard methods to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Antioxidant activity: Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and ferric reducing antioxidant power (FRAP) are commonly used to quantify antioxidant capacity.

Cytotoxicity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar assays are employed to assess the toxicity of the compounds against various cell lines, which is crucial for determining their therapeutic index.

Enzyme inhibition assays: To investigate specific mechanisms, assays targeting enzymes such as cyclooxygenases (for anti-inflammatory activity) or acetylcholinesterase (for neuropharmacological effects) can be conducted.

In Vivo Studies:

Animal models of disease: To confirm in vitro findings, appropriate animal models are essential. For example, antidepressant activity can be assessed using the forced swim test or tail suspension test in rodents. Analgesic effects can be evaluated using models such as the hot plate test or writhing test.

Pharmacokinetic studies: Absorption, distribution, metabolism, and excretion (ADME) studies are critical to understand the bioavailability and fate of the compounds in a living organism.

Toxicology studies: Acute and chronic toxicity studies in animals are necessary to establish the safety profile of the compounds before they can be considered for further development.

Receptor Binding Affinity and Enzyme Interaction Studies

Understanding the molecular targets of this compound is fundamental to elucidating its mechanism of action. Receptor binding assays are crucial for identifying specific protein targets. For potential neuropharmacological agents, binding studies with a panel of central nervous system receptors, such as serotonin, dopamine, and opioid receptors, would be highly informative. For instance, studies on 2,5-dimethoxyphenyl isopropylamine analogues have investigated their binding affinities at 5-HT2A and 5-HT2B serotonin receptors.

Enzyme interaction studies can reveal whether the compound acts as an inhibitor or activator of specific enzymes. For example, if anti-inflammatory activity is suspected, investigating the compound's interaction with cyclooxygenase (COX) enzymes would be a logical step. Molecular docking studies can provide theoretical insights into the binding modes of the compound with its target proteins, guiding further experimental validation.

Elucidation of Molecular Mechanisms of Action and Signaling Pathways

Once a biological activity and a molecular target have been identified, the next step is to unravel the downstream molecular mechanisms and signaling pathways. Ethanol, as a simple alcohol, has been shown to affect a multitude of intracellular signaling pathways, including those involving receptor tyrosine kinases and serine-threonine kinases. While this compound is a more complex molecule, it is plausible that its alcohol moiety could also modulate various signaling cascades.

If the compound exhibits antimicrobial activity, studies could focus on its effects on bacterial cell wall synthesis, protein synthesis, or DNA replication. For antioxidant effects, investigating its influence on cellular antioxidant defense systems, such as the Nrf2 pathway, would be pertinent. In the context of neuropharmacology, elucidating the compound's impact on neurotransmitter release, reuptake, and receptor-mediated signaling pathways would be essential for understanding its effects on brain function.

Research Uncovers Limited Public Data on the Structure-Activity Relationship of this compound and Its Derivatives

Despite a comprehensive search of scientific literature and chemical databases, detailed structure-activity relationship (SAR) studies focusing specifically on this compound and its substituted analogues appear to be limited in the public domain.

While information regarding the synthesis and basic chemical properties of this compound is available, dedicated research systematically modifying its chemical structure to determine the effects on its pharmacological or biological activity is not readily found in published papers or patents.

Structure-activity relationship studies are a cornerstone of medicinal chemistry, providing crucial insights into how different functional groups and structural modifications of a parent compound influence its interaction with biological targets. This information is vital for the optimization of lead compounds in drug discovery, aiming to enhance efficacy, selectivity, and pharmacokinetic properties.

The core structure of this compound features a methoxy-substituted phenyl group attached to a 2-methylpropan-1-ol backbone. A systematic SAR study would typically involve the synthesis of a series of analogues with variations at key positions, such as:

Substitution on the Phenyl Ring: Investigating the impact of altering the position (ortho, meta, para) or the nature of the substituent (e.g., electron-donating or electron-withdrawing groups) in place of the methoxy group.

Modification of the Propan-1-ol Side Chain: Exploring changes to the alkyl chain, such as altering the size of the substituent at the second carbon (e.g., replacing the isopropyl group) or modifying the hydroxyl group.

Following the synthesis of such analogues, they would be subjected to a battery of biological assays to quantify their activity. The resulting data would then be analyzed to establish clear relationships between specific structural features and the observed biological effects.

The absence of such detailed public data for this compound means that a thorough discussion of its SAR, complete with comparative data tables of its derivatives, cannot be constructed at this time. Further research and publication in this specific chemical space would be required to elucidate the nuanced relationships between the structure of these compounds and their potential biological activities.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. While specific DFT studies on this exact molecule are not extensively published, the methodologies are well-established for analogous compounds containing the 4-methoxyphenyl moiety.

By applying DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), the optimized molecular geometry, including bond lengths and angles, can be determined. From this optimized structure, a wealth of electronic properties can be calculated. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. For related methoxyphenyl compounds, these calculations have revealed that charge transfer predominantly occurs within the molecule.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In a typical methoxyphenyl derivative, the oxygen atoms of the methoxy (B1213986) and hydroxyl groups would be expected to show negative potential (red regions), indicating their role as sites for electrophilic attack, while the hydrogen atoms of the hydroxyl group would exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These descriptors include chemical hardness, electronegativity, and the electrophilicity index, which collectively help in predicting the compound's behavior in chemical reactions.

Below is a hypothetical data table illustrating the kind of quantum chemical descriptors that would be calculated for this compound.

| Descriptor | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 eV | Electron donating capacity |

| LUMO Energy | ~ 1.5 eV | Electron accepting capacity |

| HOMO-LUMO Gap | ~ 7.5 eV | Chemical stability and reactivity |

| Electronegativity (χ) | ~ 2.25 eV | Electron attracting tendency |

| Chemical Hardness (η) | ~ 3.75 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | ~ 0.675 eV | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound over time. These simulations model the movement of atoms in the molecule and its environment, providing insights into its dynamic behavior.

For phenyl derivatives of alcohols, MD simulations have shown that the presence and position of the hydroxyl group and the aromatic ring significantly influence the formation of supramolecular structures through hydrogen bonding and π-π stacking. In the case of this compound, the hydroxyl group is a primary site for hydrogen bond formation, acting as both a donor and an acceptor. This can lead to the formation of dimers, trimers, or larger clusters in the liquid state. The phenyl ring, with its delocalized π-electrons, can participate in π-π stacking interactions with neighboring molecules, further influencing the local structure.

MD simulations, often employing force fields like GAFF (General Amber Force Field) which is optimized for organic molecules, can quantify the extent and nature of these interactions. By analyzing the simulation trajectories, one can determine the radial distribution functions to understand the local arrangement of molecules, the number and lifetime of hydrogen bonds, and the preferred orientations of the phenyl rings. The key rotatable bonds in this compound are around the C(aryl)-C(alkyl) bond and the C-O bonds of the methoxy and hydroxyl groups, and MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.

| Interaction Type | Predicted Characteristics |

| Hydrogen Bonding | O-H···O interactions leading to chain-like or cyclic clusters. |

| π-π Stacking | Parallel or T-shaped stacking of the phenyl rings. |

| van der Waals Forces | General non-bonded interactions contributing to overall packing. |

Docking Studies for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is crucial for understanding the potential biological activity of a compound by examining its interactions with a specific target. While there are no publicly available docking studies for this compound against a specific receptor, the methodology can be described based on studies of other methoxyphenyl-containing compounds.

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target receptor. The ligand's structure can be generated and optimized using quantum chemical methods. The receptor structure is often obtained from protein databases like the Protein Data Bank (PDB). Docking software then systematically explores the conformational space of the ligand within the binding site of the receptor, using a scoring function to estimate the binding affinity for each pose.

For a compound like this compound, the hydroxyl group would be expected to form hydrogen bonds with polar amino acid residues in the binding pocket. The methoxy group could also act as a hydrogen bond acceptor. The phenyl ring can engage in hydrophobic interactions and π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The isopropyl group would likely contribute to hydrophobic interactions. The docking results would provide a binding score (e.g., in kcal/mol) and a detailed view of the ligand-receptor interactions, which can guide the design of more potent analogues.

De Novo Design and Virtual Screening of Analogues

De novo design and virtual screening are computational strategies for discovering new drug candidates. De novo design algorithms build novel molecules from scratch, often based on the structure of a known active compound or the binding site of a target receptor. Virtual screening, on the other hand, involves computationally evaluating large libraries of existing compounds to identify those with a high probability of binding to a target.

The chemical scaffold of this compound can serve as a starting point for both approaches. In de novo design, this scaffold can be modified by adding, removing, or substituting functional groups to generate novel analogues with potentially improved properties. The newly designed molecules would then be evaluated for their predicted binding affinity and other desirable characteristics.

In a virtual screening campaign, a library of compounds could be filtered to include only those containing the 1-(4-methoxyphenyl)propanol core structure. These compounds would then be docked into a target receptor, and the top-scoring hits would be selected for further investigation. Both structure-based virtual screening (which relies on the 3D structure of the target) and ligand-based virtual screening (which uses the properties of known active ligands) can be employed. These computational methods significantly accelerate the initial stages of drug discovery by prioritizing compounds for synthesis and experimental testing.

Future Research Directions and Unaddressed Research Gaps

Exploration of Novel Synthetic Pathways

The current primary method for synthesizing 1-(4-Methoxyphenyl)-2-methylpropan-1-ol involves the Grignard reaction. chemicalbook.com A common pathway utilizes the reaction of p-Anisaldehyde with a Grignard reagent prepared from 2-Bromopropane. chemicalbook.com Another documented example involves dissolving 4-methoxybenzaldehyde (B44291) in toluene (B28343) and adding it to an isopropylmagnesium chloride solution, resulting in a 95% yield. chemicalbook.com

While effective, these methods represent traditional organometallic chemistry. A significant research gap exists in the exploration of more modern and potentially more efficient synthetic strategies. Future research should focus on developing novel pathways that could offer improvements in terms of yield, purity, cost-effectiveness, and stereoselectivity.

Potential Research Areas for Novel Synthesis:

Catalytic Asymmetric Synthesis: Developing methods to produce specific enantiomers of the molecule, which is crucial for evaluating its potential pharmacological activity.

Flow Chemistry: Investigating continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch reactions.

Biocatalysis: Utilizing enzymes to catalyze the synthesis, which could lead to highly selective and environmentally friendly processes.

Table 1: Comparison of Synthetic Approaches

| Synthetic Method | Current Status | Future Research Focus | Potential Advantages |

|---|---|---|---|

| Grignard Reaction | Established method using p-Anisaldehyde and an isopropyl Grignard reagent. chemicalbook.comchemicalbook.com | Optimization of reaction conditions; exploration of alternative Grignard reagents. | High yield, well-understood mechanism. |

| Catalytic Hydrogenation | Not documented for this specific alcohol. | Reduction of the corresponding ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one. | Potentially milder conditions, high selectivity. |

| Asymmetric Synthesis | Unexplored. | Development of chiral catalysts or auxiliaries for enantioselective synthesis. | Access to single enantiomers for pharmacological testing. |

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling

There is currently no publicly available data on the pharmacokinetic (what the body does to the drug) or pharmacodynamic (what the drug does to the body) profile of this compound. This is a critical unaddressed gap in understanding any potential biological effects of the compound.

Future research must begin with foundational in vitro and in silico studies to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound's calculated LogP value of 2.1 suggests moderate lipophilicity, which might influence its absorption and distribution. nih.gov Following predictive studies, in vivo animal models would be necessary to provide a comprehensive understanding of its behavior in a biological system.

Table 2: Essential Pharmacological Parameters for Future Investigation

| Parameter Type | Specific Parameters to Investigate | Rationale |

|---|---|---|

| Pharmacokinetics (PK) | Absorption, Distribution, Metabolism, Excretion (ADME) | To understand how the compound is processed by a biological system. |

| Half-life (t½), Bioavailability | To determine how long the compound remains active in the body and how much reaches the target site. | |

| Pharmacodynamics (PD) | Mechanism of Action | To identify the specific biological targets (e.g., receptors, enzymes) the compound interacts with. |

Advanced Material Science Applications

The potential application of this compound in material science is an entirely unexplored field. The molecule possesses two key structural features that suggest potential utility: a reactive hydroxyl (-OH) group and a methoxyphenyl functional group.

Future research could investigate its use as a monomer or a modifying agent in polymer synthesis. The hydroxyl group could participate in polymerization reactions to form new types of polyesters, polyethers, or polyurethanes. The presence of the methoxyphenyl group could impart specific properties to these new materials, such as altered refractive index, UV-absorption capabilities, or enhanced thermal stability. Investigating its potential as a building block for liquid crystals or as a component in specialized coatings and resins represents a promising research avenue.

Sustainable and Green Chemistry Approaches for Synthesis

While a high-yielding synthesis exists, it employs toluene, a volatile and hazardous organic solvent. chemicalbook.com Developing sustainable and green synthetic routes is a crucial future research direction, aligning with modern chemistry's emphasis on environmental responsibility. ejcmpr.com

Research should focus on replacing hazardous reagents and solvents with more environmentally benign alternatives. ejcmpr.com This could involve exploring solvent-free reactions (mechanochemistry), using water or bio-based solvents, or employing catalytic systems that can be recycled and reused. The principles of green chemistry, such as atom economy and energy efficiency, should guide the development of these new synthetic protocols. protocols.io The use of plant extracts or microbial systems for nanoparticle synthesis provides a model for how biological processes can be harnessed for chemical production. nih.gov

Table 3: Green Chemistry Evaluation of Synthesis

| Green Chemistry Principle | Traditional Method (Grignard) | Proposed Green Alternative |

|---|---|---|

| Prevention | Waste is generated (e.g., magnesium salts). | Design syntheses with higher atom economy. |

| Safer Solvents | Uses toluene. chemicalbook.com | Biocatalysis in aqueous media; use of ionic liquids. |

| Energy Efficiency | Requires specific temperature control (cooling and warming). chemicalbook.com | Reactions at ambient temperature and pressure. |

| Catalysis | Uses stoichiometric Grignard reagent. | Development of recyclable catalytic processes. |

Emerging Therapeutic Potential and Target Identification

The therapeutic potential of this compound is completely unknown. Many compounds containing the phenylpropane skeleton, a related structural motif, exhibit biological activity. hmdb.ca This provides a rationale for initiating a systematic investigation into this compound's bioactivity.

The first step in this direction would be to perform broad-spectrum biological screening. This involves testing the compound against a wide array of biological targets, such as various enzymes, receptors, and cancer cell lines, to identify any potential "hits" or areas of activity. If any promising activity is discovered, subsequent research would focus on target deconvolution to identify the specific molecular target responsible for the effect and to elucidate the mechanism of action. Related compounds have been investigated for their utility in organic synthesis, which can be a precursor to developing new therapeutic agents. pharmaffiliates.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 4-methoxybenzene derivatives and branched ketones, followed by reduction (e.g., NaBH₄ or LiAlH₄). For example, and highlight Friedel-Crafts reactions with Lewis acids (AlCl₃) for analogous compounds. Optimize solvent polarity (e.g., dichloromethane vs. toluene) and stoichiometry to enhance regioselectivity and reduce side products. Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use ¹H/¹³C NMR to confirm the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and branching (δ ~1.2 ppm for -CH(CH₃)). IR spectroscopy identifies the hydroxyl stretch (~3300 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹). Compare with computational data (e.g., PubChem entries in ) to validate structural assignments .

Q. What are the stability considerations for storing this compound?

- Methodology : Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation of the alcohol group. Monitor degradation via periodic GC-MS or TLC. notes the compound is liquid at room temperature, suggesting potential hygroscopicity; use molecular sieves in storage vials .

Advanced Research Questions

Q. How does the para-methoxy substituent influence reactivity in nucleophilic substitution compared to halogenated analogs?

- Methodology : The electron-donating methoxy group reduces electrophilicity at the benzylic carbon compared to bromo/chloro analogs (). Use Hammett plots to quantify substituent effects. Compare reaction rates with nucleophiles (e.g., CN⁻, NH₃) under identical conditions. Advanced DFT calculations can model transition states .

Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric synthesis?

- Methodology : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) and solvents (polar aprotic vs. ethers) to optimize enantiomeric excess (ee). Use chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)₃) to quantify stereoisomers. and emphasize stereochemical impacts on biological activity, requiring rigorous ee validation .

Q. How can structure-activity relationship (SAR) studies elucidate its potential enzyme inhibition?

- Methodology : Synthesize derivatives (e.g., varying alkyl chains or methoxy positions) and assay against target enzymes (e.g., cytochrome P450). Use molecular docking (AutoDock Vina) to predict binding modes. and suggest amino-alcohol analogs interact with receptors via H-bonding and hydrophobic effects; apply similar protocols .

Q. What are the challenges in scaling up synthesis while maintaining purity for in vivo studies?